molecular formula C5F8O2 B13740631 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) CAS No. 13845-92-6

1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)

Cat. No.: B13740631
CAS No.: 13845-92-6
M. Wt: 244.04 g/mol
InChI Key: GLHFHOMOSBNTAR-UHFFFAOYSA-N
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Description

1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is a chemical compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its unique structure, which includes two trifluoroethylene groups connected by a difluoromethylene bridge through oxygen atoms. This compound is known for its high thermal stability and unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) typically involves the reaction of difluoromethylene bis(oxy) compounds with trifluoroethylene under controlled conditions. One common method involves the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . The reaction proceeds through the formation of difluoromethylated intermediates, which are then further reacted to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of difluoromethylene bis(oxy) derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylene bis(oxy) ketones, while reduction may produce difluoromethylene bis(oxy) alcohols.

Scientific Research Applications

1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethylene bridge and trifluoroethylene groups contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) include:

  • Octafluoro-3,5-dioxa-1,6-heptadiene
  • 1,1’-((Difluoromethylene)bis(oxy))bis(1,1,1,3,3,3-hexafluoropropane)

Uniqueness

What sets 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) apart from these similar compounds is its specific combination of difluoromethylene and trifluoroethylene groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .

Properties

CAS No.

13845-92-6

Molecular Formula

C5F8O2

Molecular Weight

244.04 g/mol

IUPAC Name

1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C5F8O2/c6-1(7)3(10)14-5(12,13)15-4(11)2(8)9

InChI Key

GLHFHOMOSBNTAR-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(OC(=C(F)F)F)(F)F)F

Origin of Product

United States

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